1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is a complex organic compound that features a benzothiazole ring fused with a benzyl and phenylurea moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to interact with various targets, including prothrombin and the aryl hydrocarbon receptor .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Benzothiazole derivatives have been shown to have potential antibacterial and anti-inflammatory activities , suggesting that they may affect pathways related to these processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of benzothiazole derivatives, it can be speculated that this compound may have potential antibacterial and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea can be influenced by various environmental factors . For instance, the presence of certain ions or molecules in the environment can affect the compound’s interaction with its targets . Additionally, factors such as temperature, pH, and the presence of other substances can influence the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea typically involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides.
Major Products:
- Oxidized derivatives of the benzothiazole ring.
- Reduced urea derivatives.
- Substituted benzothiazole compounds .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-phenylurea: Lacks the benzyl group, which may affect its biological activity and chemical properties.
1-(1,3-Benzothiazol-2-yl)-1-benzylurea: Lacks the phenyl group, which may influence its reactivity and applications.
1-(1,3-Benzothiazol-2-yl)-3-benzylurea: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness: 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its potential interactions with biological targets and its versatility in synthetic applications .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBOVIQYHULBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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